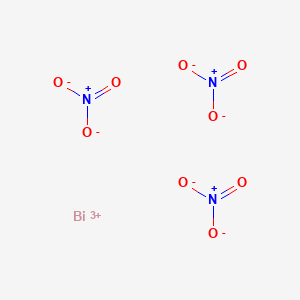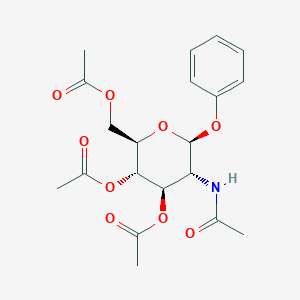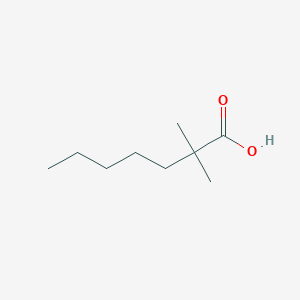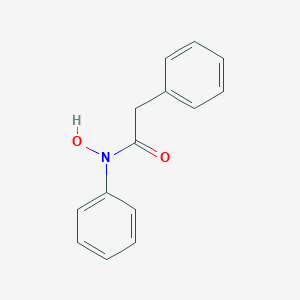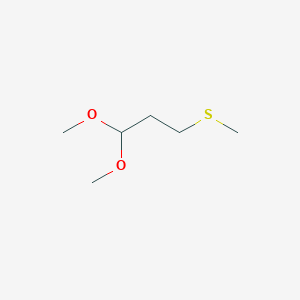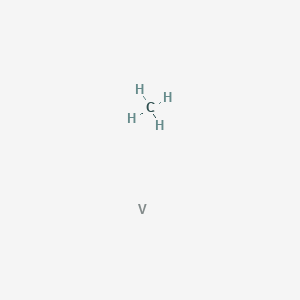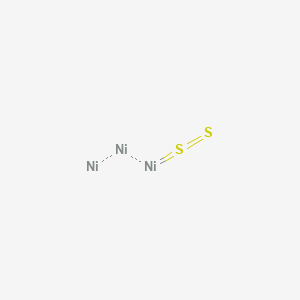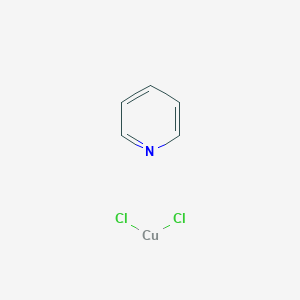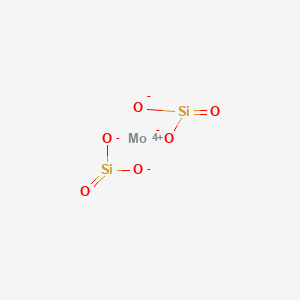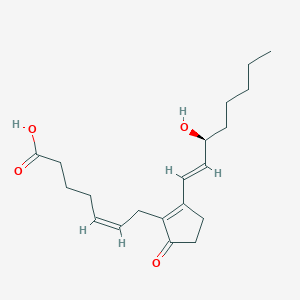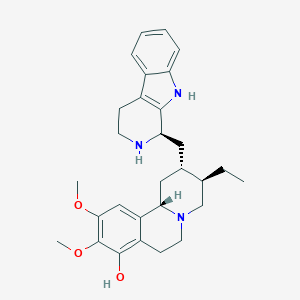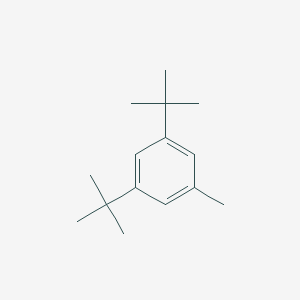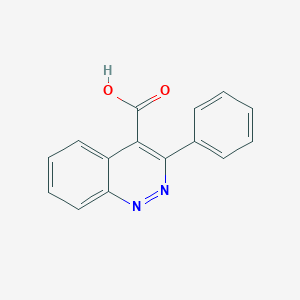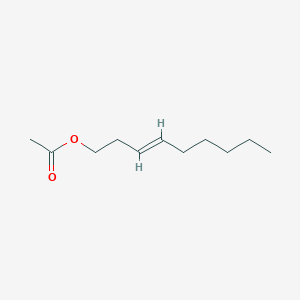
Non-3-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Non-3-enyl acetate is a naturally occurring compound that is found in various plants and fruits. It is a type of organic compound that belongs to the family of esters. Non-3-enyl acetate has a fruity odor and is commonly used in perfumes and flavorings. This compound has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of non-3-enyl acetate is not fully understood. However, it has been proposed that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. It has also been suggested that its antioxidant activity is due to its ability to scavenge free radicals.
Biochemische Und Physiologische Effekte
Non-3-enyl acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antioxidant properties, which may help to prevent oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
Non-3-enyl acetate has several advantages and limitations for use in lab experiments. One advantage is that it is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. However, one limitation is that it may not be as stable as synthetic compounds, which may affect its performance in experiments.
Zukünftige Richtungen
There are several future directions for the study of non-3-enyl acetate. One direction is the development of new drugs based on its antimicrobial and antioxidant properties. Another direction is the study of its potential applications in food preservation. Additionally, further research is needed to fully understand its mechanism of action and its effects on human health.
Conclusion:
Non-3-enyl acetate is a naturally occurring compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized through various methods and has been found to have antimicrobial and antioxidant properties. Further research is needed to fully understand its mechanism of action and its effects on human health.
Synthesemethoden
Non-3-enyl acetate can be synthesized through various methods. One of the most common methods is the esterification of 3-nonanol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
Non-3-enyl acetate has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation. Non-3-enyl acetate has also been studied for its potential use in the development of new drugs for various diseases.
Eigenschaften
CAS-Nummer |
13049-89-3 |
|---|---|
Produktname |
Non-3-enyl acetate |
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
[(E)-non-3-enyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7+ |
InChI-Schlüssel |
LRQNQAVSERJKNU-BQYQJAHWSA-N |
Isomerische SMILES |
CCCCC/C=C/CCOC(=O)C |
SMILES |
CCCCCC=CCCOC(=O)C |
Kanonische SMILES |
CCCCCC=CCCOC(=O)C |
Andere CAS-Nummern |
36809-53-7 |
Synonyme |
Acetic acid (E)-3-nonenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
